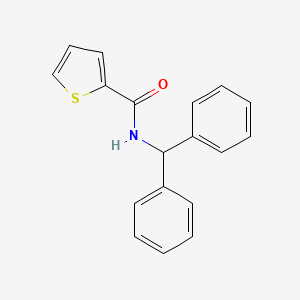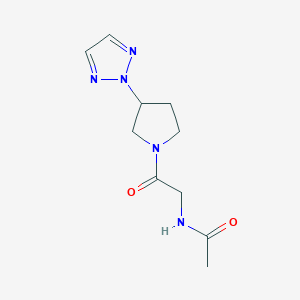
Crbn-6-5-5-vhl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of metal complexes involving Cr(III) and V(IV) with 3-methylpicolinic acid (3-mpaH) was achieved, as detailed in the first study . The complexes were synthesized and then characterized using X-ray diffraction (XRD) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their experimental geometric structures. In a separate study, organically templated monodimensional phosphite compounds containing Cr(III) and V(III) were synthesized under hydrothermal conditions . The crystal structures of these compounds were determined using X-ray single-crystal diffraction data, revealing their crystallization in the orthorhombic space group P212121.
Molecular Structure Analysis
The molecular structures of the synthesized complexes were investigated using various spectroscopic techniques. The first study utilized Fourier-transform infrared spectroscopy (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy to analyze the spectral properties of the Cr(III) and V(IV) complexes . The second study provided detailed crystallographic data, including unit-cell parameters and the arrangement of the metallic ions, which are interconnected by pseudopyramidal phosphite oxoanions and fluorine anions, resulting in a slightly distorted octahedral geometry .
Chemical Reactions Analysis
The chemical reactivity of the synthesized complexes was assessed by evaluating their α-glucosidase inhibitory activity . The Cr(III) and V(IV) complexes exhibited inhibitory activity with IC50 values of greater than 600 µM, indicating a potential for biological applications. The study did not detail further chemical reactions, focusing instead on the inhibitory activity as a measure of chemical reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized complexes were extensively analyzed. Density functional theory (DFT) calculations were performed to obtain optimal molecular structure geometries, vibrational frequencies, electronic spectral properties, refractive index, band gap, and nonlinear optical (NLO) parameters . The NLO results indicated that one of the complexes is a promising candidate for materials with high first- and second-order hyperpolarizability values. Additionally, natural bond orbital (NBO) analysis was conducted to investigate bonding interactions and coordination geometries around the central metal ions . The second study calculated the Dq and Racah parameters from the diffuse reflectance spectra, which are related to the spectroscopic and magnetic properties of the compounds .
Wissenschaftliche Forschungsanwendungen
CRBN-6-5-5-VHL has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Wirkmechanismus
CRBN-6-5-5-VHL exerts its effects by forming a heteroternary complex with cereblon and the VHL E3 ligase. This complex facilitates the ubiquitination of cereblon, marking it for degradation by the proteasome. The molecular targets involved include cereblon and the VHL E3 ligase, and the pathway involves the ubiquitin-proteasome system .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Crbn-6-5-5-vhl comprises a cereblon E3 ligase ligand joined by a linker to a ligand for the E3 ligase VHL . It forms a heteroternary complex and selectively induces cereblon ubiquitination and proteasomal degradation over VHL in a time- and dose-dependent fashion .
Cellular Effects
This compound has shown to have a significant impact on various types of cells. It induces complete degradation of cereblon in MM1S cells . Higher concentrations of this compound cause the degradation of neo-substrates IKZF1 and IKZF3 with no effect on pVHL30 or pVHL19 levels .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a heteroternary complex and the selective induction of cereblon ubiquitination and proteasomal degradation over VHL . This process is time- and dose-dependent, with higher concentrations leading to the degradation of neo-substrates IKZF1 and IKZF3 .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown potent knockdown of Cereblon (CRBN) in MM1S cells after 16 hours of incubation . The degradation of neo-substrates IKZF1 and IKZF3 does not result from the application of this compound .
Metabolic Pathways
It is known that it is part of the ubiquitin-proteasome system (UPS), which is responsible for the degradation of proteins
Transport and Distribution
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CRBN-6-5-5-VHL involves the conjugation of a cereblon ligand to a VHL ligand via a linker. The cereblon ligand is typically derived from pomalidomide, while the VHL ligand is derived from VH032-amine . The synthetic route generally includes the following steps:
Synthesis of the cereblon ligand: This involves the modification of pomalidomide to introduce functional groups that can be used for conjugation.
Synthesis of the VHL ligand: This involves the modification of VH032-amine to introduce functional groups for conjugation.
Linker synthesis: The linker is synthesized separately and contains functional groups that can react with both the cereblon and VHL ligands.
Conjugation: The cereblon ligand, VHL ligand, and linker are conjugated together under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions
CRBN-6-5-5-VHL primarily undergoes reactions related to its function as a PROTAC. These include:
Ubiquitination: The compound facilitates the ubiquitination of cereblon by recruiting the VHL E3 ligase.
Proteasomal degradation: Following ubiquitination, cereblon is targeted for degradation by the proteasome
Common Reagents and Conditions
Reagents: Pomalidomide (for cereblon ligand), VH032-amine (for VHL ligand), various solvents, and coupling agents.
Major Products
The major product of the reactions involving this compound is the ubiquitinated cereblon, which is subsequently degraded by the proteasome .
Vergleich Mit ähnlichen Verbindungen
CRBN-6-5-5-VHL is unique in its high selectivity and potency as a cereblon degrader. Similar compounds include:
ZXH-4-130: Another cereblon degrader with similar selectivity but different linker chemistry.
ZXH-4-137: Similar to ZXH-4-130, with slight variations in structure and activity.
St-15a: A cereblon degrader based on a different E3 ligase ligand.
This compound stands out due to its specific design, which minimizes off-target effects and enhances its efficacy in degrading cereblon .
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[5-[5-[6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexoxy]pentoxy]pentanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H69N7O10S/c1-33-44(69-32-54-33)35-20-18-34(19-21-35)30-53-46(62)40-29-36(59)31-57(40)50(66)45(51(2,3)4)55-41(60)17-8-13-28-68-27-12-7-11-26-67-25-10-6-5-9-24-52-38-16-14-15-37-43(38)49(65)58(48(37)64)39-22-23-42(61)56-47(39)63/h14-16,18-21,32,36,39-40,45,52,59H,5-13,17,22-31H2,1-4H3,(H,53,62)(H,55,60)(H,56,61,63)/t36-,39?,40+,45-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMCHOLAKDUZDS-XARBDFOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCOCCCCCOCCCCCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H69N7O10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
972.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



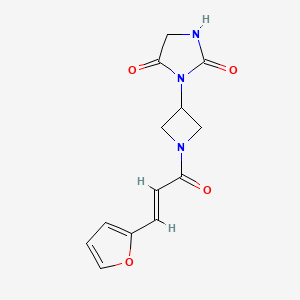
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-fluoro-4-methylbenzenesulfonamide](/img/structure/B2503058.png)
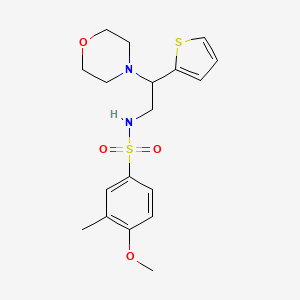
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)
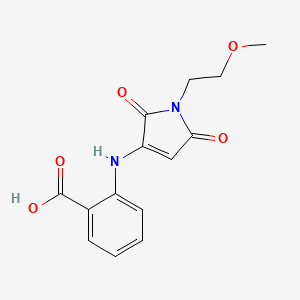
![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
![2-[4-(1,3-benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanyl-N-butyl-N-methylacetamide](/img/structure/B2503073.png)
